Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate
Overview
Description
Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 . It is represented by the SMILES notation CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Cl
.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9ClN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 236.66 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis Methods
- A method for preparing ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which is structurally related to Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate, involves a route that includes masking, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination (Kiely, 1991).
- A microwave-assisted synthesis method for ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been developed. This method reduces time and steps compared to the traditional Grohe-Heitzer reaction and produces an important intermediate for naphthyridone derivatives (Leyva-Ramos et al., 2017).
Antibacterial Properties
- Research indicates the potential antibacterial properties of compounds derived from ethyl 1,8-naphthyridin-2-one-3-carboxylate. The study details the synthesis of novel azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and 1,2,4-triazolo[4,3-a][1,8]naphthyridines, with evaluation of their antibacterial activity using streptomycin as a reference (Mogilaiah et al., 2003).
Pharmaceutical Synthesis
- This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis process often involves the transformation of intermediate compounds through various chemical reactions, leading to the creation of novel antibacterial agents (Hirose et al., 1982; Egawa et al., 1984).
Antimalarial Research
- In antimalarial research, derivatives of this compound have been synthesized and evaluated for their potential antimalarial activity. However, initial studies have shown no significant antimalarial activity in these derivatives compared to standard treatments (Barlin & Tan, 1984, 1985).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate is a compound that belongs to the naphthyridine family . Naphthyridines, in general, have shown a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially lead to changes in the target molecules.
Biochemical Analysis
Biochemical Properties
Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that regulate cell growth, differentiation, or apoptosis. Additionally, it can modulate the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. Toxicity studies have shown that high doses of this compound can cause damage to tissues and organs, highlighting the importance of dose optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Once inside the cell, this compound may be distributed to various cellular compartments, where it can exert its effects on target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific proteins or enzymes. These interactions can influence cellular processes such as gene expression, energy production, and protein synthesis .
Properties
IUPAC Name |
ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAAPFCARFNISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728452 | |
Record name | Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263881-19-2 | |
Record name | Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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